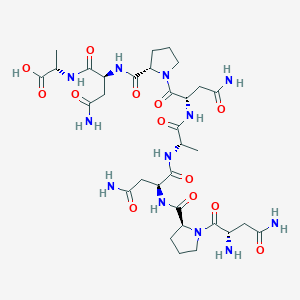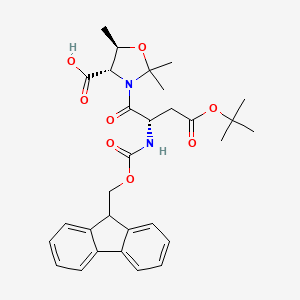
Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a synthetic peptide . It consists of a dipeptide in which the serine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Synthesis Analysis
This pseudoproline dipeptide is a very effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Asp-Ser dipeptide motif .Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is C30H36N2O8 . The molecular weight is 552.6 g/mol . The InChI code is1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 . Physical And Chemical Properties Analysis
“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a white to off-white powder . It has a molecular weight of 552.6 g/mol and a molecular formula of C30H36N2O8 .Wissenschaftliche Forschungsanwendungen
Applications in Material Chemistry and Biomedical Fields
Controlled Aggregation Properties for Novel Nanoarchitectures Fmoc-Asp(OtBu)-OH, among other Fmoc-protected single amino acids, has been observed to self-assemble into unique structures under various conditions (e.g., concentration, temperature, and pH). These self-assembled architectures are potential candidates for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields. Future studies aim to characterize these structures further using techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), solution-state NMR, FTIR, and TGA (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Enantioseparation in Capillary Zone Electrophoresis Fmoc-Asp(OtBu)-OH, along with other Fmoc amino acids like Fmoc-Val-OH, has been used in capillary zone electrophoresis (CZE) for enantioseparation, indicating its potential in analytical chemistry for chiral analysis. The separation was achieved using DM-β-CD as a chiral selector, highlighting the compound's role in the resolution of enantiomers (Hong-li, 2005).
Preventing Aspartimide Formation in Peptide Synthesis Fmoc-Asp(OtBu)-OH has been highlighted in multiple studies for its role in preventing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS). Aspartimide formation is a common and undesired side reaction in peptide synthesis. Various derivatives of Fmoc-Asp(OtBu)-OH have been developed and compared for their effectiveness in minimizing this reaction, providing valuable insights for peptide chemists aiming to synthesize homogenous aspartyl-containing peptides (Behrendt, Huber, Marti, & White, 2015), (Mergler & Dick, 2005).
Applications in Peptide Synthesis and Structure Analysis
Solid-Phase Peptide Synthesis (SPPS) and Structure Analysis Several studies have focused on the role of Fmoc-Asp(OtBu)-OH in the solid-phase synthesis of peptides, including its use in the total synthesis of bacitracin A and cyclic RGD peptides. These studies not only demonstrate the compound's utility in synthesizing complex peptide structures but also highlight its role in controlled microwave heating, which accelerates the reaction in SPPS (Lee, Griffin, & Nicas, 1996), (Yamada, Nagashima, Hachisu, Matsuo, & Shimizu, 2012).
Synthesis of Nonnatural Amino Acids Fmoc-Asp(OtBu)-OH has been used in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These synthesized compounds represent a new series of nonnatural amino acids, potentially useful in combinatorial synthesis, showcasing the compound's versatility in synthesizing amino acids with modified structures (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102967 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH | |
CAS RN |
920519-32-0 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
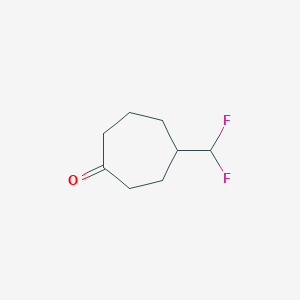
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
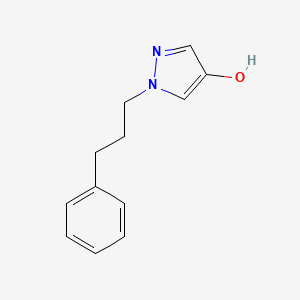

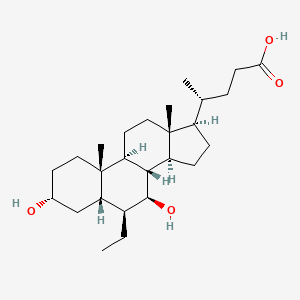
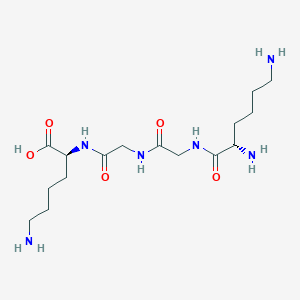
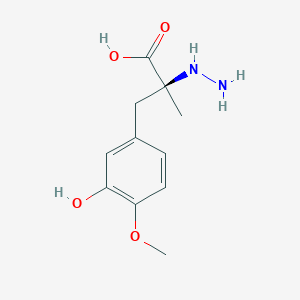

![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
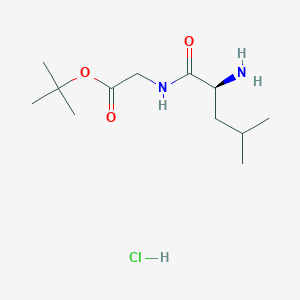
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
